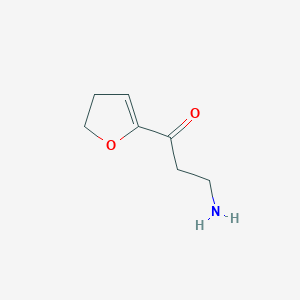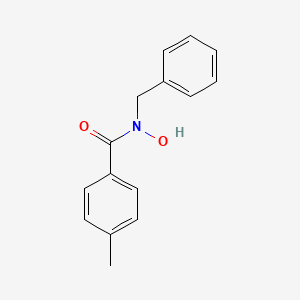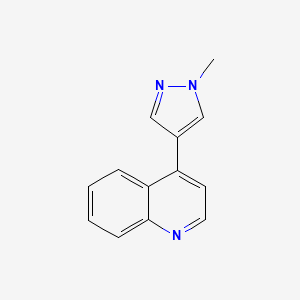
rel-2,2',2'',2'''-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid: is a complex organic compound known for its chelating properties. It is structurally characterized by a cyclopentane ring with two azanetriyl groups, each bonded to two acetic acid moieties. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid typically involves the reaction of cyclopentane-1,2-diamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of the cyclopentane-1,2-diamine attack the carbon atoms of the chloroacetic acid, resulting in the formation of the tetraacetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: The acetic acid groups can undergo substitution reactions with other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Chelation: Metal salts such as calcium chloride or magnesium sulfate.
Substitution: Nucleophiles like amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Chelation: Metal complexes.
Substitution: Substituted derivatives of the original compound.
Hydrolysis: Cyclopentane-1,2-diamine and acetic acid.
Scientific Research Applications
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.
Biology: Employed in biochemical assays to stabilize metal ions in enzyme reactions.
Medicine: Investigated for its potential use in metal detoxification therapies.
Industry: Utilized in water treatment processes to remove heavy metals.
Mechanism of Action
The primary mechanism of action of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing them in solution.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.
Nitrilotriacetic acid (NTA): Used in industrial cleaning and water treatment.
Uniqueness
rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is unique due to its cyclopentane backbone, which provides a different spatial arrangement compared to other chelating agents like EDTA and DTPA. This unique structure can result in different binding affinities and selectivities for metal ions, making it suitable for specific applications where other chelating agents may not be as effective.
Properties
Molecular Formula |
C13H20N2O8 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclopentyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C13H20N2O8/c16-10(17)4-14(5-11(18)19)8-2-1-3-9(8)15(6-12(20)21)7-13(22)23/h8-9H,1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/t8-,9-/m1/s1 |
InChI Key |
PSXRZEOIYUUGIA-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


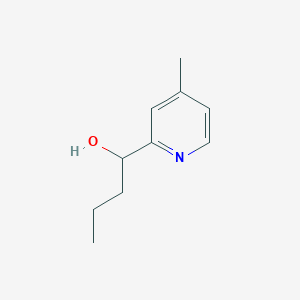
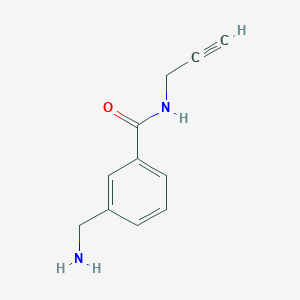
![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
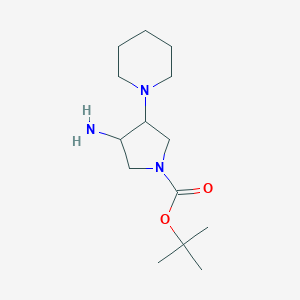
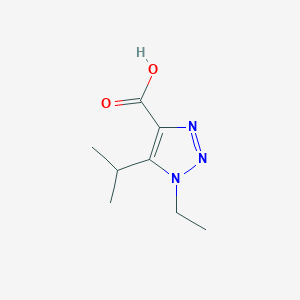
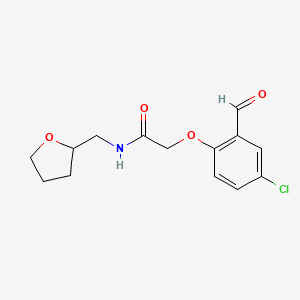


![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
